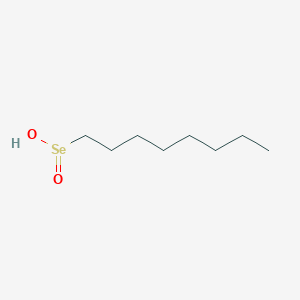
1-Octaneseleninic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Octaneseleninic acid is an organoselenium compound with the molecular formula C8H18O2Se It is a derivative of octane, where one of the hydrogen atoms is replaced by a seleninic acid group (-SeO2H)
Preparation Methods
The synthesis of 1-Octaneseleninic acid typically involves the oxidation of 1-octaneselenol. One common method is the reaction of 1-octaneselenol with hydrogen peroxide (H2O2) under acidic conditions. The reaction proceeds as follows:
-
Oxidation Reaction
Reactants: 1-octaneselenol, hydrogen peroxide
Conditions: Acidic medium, typically using acetic acid
Products: this compound, water
The reaction can be represented by the equation: [ \text{C8H17SeH} + \text{H2O2} \rightarrow \text{C8H17SeO2H} + \text{H2O} ]
Chemical Reactions Analysis
1-Octaneseleninic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to selenonic acid derivatives.
Reduction: It can be reduced back to 1-octaneselenol using reducing agents like sodium borohydride (NaBH4).
Substitution: The seleninic acid group can participate in substitution reactions, forming different organoselenium compounds.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: Acetic acid, ethanol, water
Major products formed from these reactions include selenonic acids, selenols, and various substituted organoselenium compounds.
Scientific Research Applications
1-Octaneseleninic acid has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organoselenium compounds.
Medicinal Chemistry: Due to its potential antioxidant properties, it is studied for its role in preventing oxidative stress-related diseases.
Biological Studies: It is used in research to understand the role of selenium in biological systems and its potential therapeutic benefits.
Industrial Applications: It can be used in the development of new materials with unique properties due to the presence of selenium.
Mechanism of Action
The mechanism by which 1-Octaneseleninic acid exerts its effects is primarily through its ability to undergo redox reactions. The seleninic acid group can participate in oxidation-reduction cycles, which can influence various biochemical pathways. The molecular targets and pathways involved include:
Antioxidant Activity: It can neutralize free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Enzyme Modulation: It can interact with enzymes involved in redox reactions, potentially modulating their activity.
Comparison with Similar Compounds
1-Octaneseleninic acid can be compared with other organoselenium compounds such as:
1-Octaneselenol: The precursor to this compound, which has a selenol group (-SeH) instead of a seleninic acid group.
Selenonic Acids: These are more oxidized forms of organoselenium compounds, with a higher oxidation state of selenium.
Selenides: Compounds where selenium is bonded to carbon, often used in different types of organic reactions.
Properties
CAS No. |
14847-10-0 |
|---|---|
Molecular Formula |
C8H18O2Se |
Molecular Weight |
225.20 g/mol |
IUPAC Name |
octane-1-seleninic acid |
InChI |
InChI=1S/C8H18O2Se/c1-2-3-4-5-6-7-8-11(9)10/h2-8H2,1H3,(H,9,10) |
InChI Key |
QBAOXINNSHQLNT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC[Se](=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



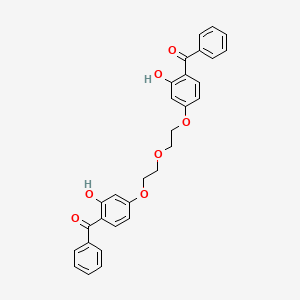
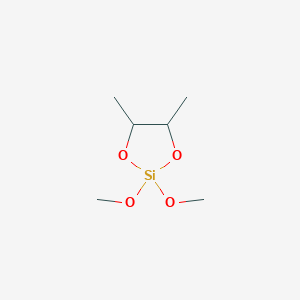

![6-[(4-Bromoanilino)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14716251.png)

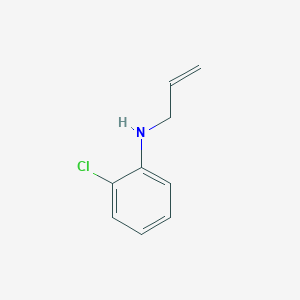
![3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazine-5,7-diamine](/img/structure/B14716264.png)
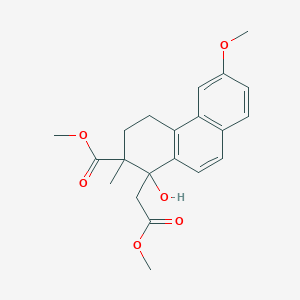
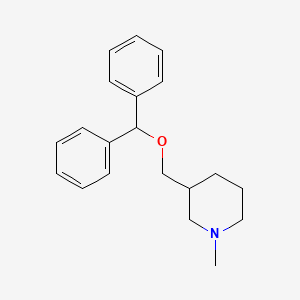
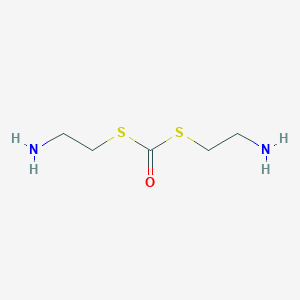
phosphanium chloride](/img/structure/B14716299.png)
![2-[(Morpholin-4-yl)methylidene]cyclooctan-1-one](/img/structure/B14716309.png)

